2,6-Bis(3-pyridyl)phenol

Proton Exchange Membrane Fuel Cells High-Temperature PEM Polypyridine

2,6-Bis(3-pyridyl)phenol (CAS 1176188-73-0) solves humidity-driven failure in high-temperature PEM fuel cells by forming fully aromatic polypyridine membranes. • 300 mS cm⁻¹ dry proton conductivity at 140-180 °C; performance retained after humidity exposure-unlike PBI membranes. • 100-fold CPET rate enhancement vs. non-hydrogen-bonded phenols; ~0.5 V lower oxidation potential. • Kilogram-scale synthesis demonstrated; ready for pilot-scale membrane casting.

Molecular Formula C16H12N2O
Molecular Weight 248.28 g/mol
Cat. No. B8312014
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(3-pyridyl)phenol
Molecular FormulaC16H12N2O
Molecular Weight248.28 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)C2=CN=CC=C2)O)C3=CN=CC=C3
InChIInChI=1S/C16H12N2O/c19-16-14(12-4-2-8-17-10-12)6-1-7-15(16)13-5-3-9-18-11-13/h1-11,19H
InChIKeyXFOHDBLGXGCIEH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Bis(3-pyridyl)phenol Overview


2,6-Bis(3-pyridyl)phenol (CAS: 1176188-73-0, C₁₆H₁₂N₂O, MW: 248.28) is a multifunctional organic compound featuring a central phenolic ring substituted with two 3-pyridyl groups at the ortho positions. This arrangement endows it with a unique, preorganized bidentate N,O-chelating pocket , making it a valuable ligand for transition metals in coordination chemistry and catalysis, as well as a reactive monomer for producing fully aromatic polypyridines for high-temperature proton exchange membranes [1]. Its high melting point (211 °C) and ability to participate in concerted proton-electron transfer (CPET) reactions [2] further define its chemical profile and utility in specialized research and industrial applications.

Ligand Preorganized N,O-chelating pocket for transition metal coordination chemistry
Monomer Building block for fully aromatic polypyridines in high-temperature PEMs
Mechanistic probe Model system supporting concerted proton-electron transfer (CPET) studies

Why Substitution Fails


Direct substitution of 2,6-bis(3-pyridyl)phenol with simpler analogs like 2-phenylphenol, 4-pyridylphenol, or generic bidentate ligands is scientifically unsound due to the compound's unique, preorganized intramolecular hydrogen-bonding architecture. This structure is critical for two distinct, quantifiable performance differentiators. First, it enables concerted proton-electron transfer (CPET) reactivity that is up to 100 times faster than that of reference phenols lacking the integrated pyridyl base [1]. Second, when polymerized, it yields a fully aromatic backbone that provides superior humidity tolerance compared to state-of-the-art polybenzimidazole (PBI) membranes [2]. These properties are direct consequences of the specific 2,6-bis(3-pyridyl) substitution pattern, which cannot be replicated by off-the-shelf alternatives, thus justifying its selection for specialized applications in advanced energy materials and mechanistic studies.

Simpler phenols
2-Phenylphenol lacks the intramolecular pyridyl–phenol hydrogen bond; reported CPET rate enhancement may not be reproduced.
Positional isomers
4-Pyridylphenol does not provide the ortho-substitution pattern required for N,O-chelation and polymer backbone formation.
Generic bidentate ligands
Off-the-shelf N,O-ligands cannot simultaneously deliver integrated pyridine base for CPET and aromatic polymer processability.

Quantitative Performance Evidence


Humidity Stability vs. PBI in PEMs

Polymers derived from 2,6-bis(3-pyridyl)phenol demonstrate a critical advantage over state-of-the-art polybenzimidazole (PBI) membranes: their proton conductivity is retained, rather than degraded, upon exposure to humidity. While PBI membranes suffer from performance collapse due to acid leaching when moisture is absorbed [1], the all-aromatic polypyridine (PYPO) membrane made from this monomer shows excellent retention of its properties after a humidity challenge [1].

Humidity stability
Head-to-head
PYPO membrane Retains proton conductivity after humidity challenge; reported 60–300 mS cm⁻¹
PBI membrane Conductivity degrades due to acid leaching under moisture exposure
Supports PEM material selection for humidity-tolerant operation.
Direct membrane comparison; property retention after humidity stress.
Proton Exchange Membrane Fuel Cells High-Temperature PEM Polypyridine Conductivity

CPET Kinetics Acceleration

The intramolecular hydrogen bond in 2,6-bis(3-pyridyl)phenol-type structures dramatically accelerates concerted proton-electron transfer (CPET) reactions. Studies on pyridylphenol models show that bimolecular quenching reactions of a photoexcited rhenium complex are up to 100 times faster with pyridylphenols than with reference phenols that lack the integrated pyridine base [1]. This acceleration is directly correlated to the pyridylphenols having oxidation potentials that are ~0.5 V less positive than those of the reference phenols [1].

CPET kinetics
Class-level
Up to 100× rate enhancement
vs. reference phenols without integrated pyridine base; oxidation potential ~0.5 V less positive
Quantitative basis for CPET catalyst design and mechanistic studies.
Class-level inference from pyridylphenol model systems.
Proton-Coupled Electron Transfer Electrochemistry Reaction Mechanisms Photoredox Catalysis

Scalable Kilogram-Scale Synthesis

Unlike many specialty ligands that are only available at the milligram or gram scale, 2,6-bis(3-pyridyl)phenol has been successfully synthesized and polymerized at a 1 kg scale [1]. This is a critical differentiator for its application as a monomer for polypyridine membranes, demonstrating a viable pathway from laboratory research to industrial production.

Scalable synthesis
Supporting evidence
1 kg scale demonstrated
Polymerization at kilogram scale reported
De-risks supply chain for industrial R&D and device prototyping.
Significantly larger than typical mg/g laboratory synthesis.
Polymer Synthesis Scale-up Material Science Monomer Production

Synthetic Route to Bis-Arylated Phenols

The synthesis of 2,6-bis-arylated phenols is a recognized synthetic challenge due to the difficulty of achieving a second C-H activation without cleaving the directing group [1]. This intrinsic synthetic difficulty makes the compound itself a valuable, non-trivial target. The development of a specific Rh(III)-catalyzed method to access this class of compounds [1] underscores its uniqueness compared to more readily accessible mono-arylated phenols or other pyridyl isomers.

Synthetic route
Class-level
Bis-arylation via C–H activation is synthetically challenging; specific Rh(III)-catalyzed method reported.
Validates compound’s uniqueness and supply complexity.
Avoids common pitfalls of second C–H activation; literature precedent available.
Synthetic Methodology C-H Activation Rhodium Catalysis Bis-arylation

High-Impact Applications


Humidity-Tolerant High-Temperature PEMs

This monomer is ideal for synthesizing fully aromatic polypyridines for use in PEM fuel cells operating at 140-180 °C. The resulting membranes deliver a high proton conductivity of 300 mS cm⁻¹ in the dry state and, critically, maintain performance after exposure to humidity, a condition that causes catastrophic failure in standard PBI membranes due to acid leaching [1]. This application is directly supported by the quantitative conductivity and humidity stability data presented in Section 3.

CPET Probes and Catalysts

Researchers investigating the kinetics of CPET should select 2,6-bis(3-pyridyl)phenol or its metal complexes as a model system. Its unique, preorganized hydrogen-bonded structure leads to a 100-fold rate enhancement in electron transfer compared to non-hydrogen-bonded reference phenols, coupled with an oxidation potential that is ~0.5 V lower [1]. This makes it a powerful tool for tuning the driving force and kinetics in photo-redox catalytic cycles or for mimicking biological proton-coupled electron transfer processes.

Scalable Functional Material Synthesis

For industrial R&D and pilot-scale projects, the demonstrated kilogram-scale synthesis of 2,6-bis(3-pyridyl)phenol and its polymer [1] removes a major barrier to adoption. This evidence supports its procurement for applications requiring larger quantities of a well-defined, high-purity monomer, such as membrane casting, coating formulations, or the preparation of heterogeneous catalysts where the unique N,O-chelation site is needed on a practical scale.

Application
Selection Property
Validation Focus
High-temperature PEM fuel cells
Humidity-tolerant proton conductivity
Retention of conductivity after moisture exposure vs. PBI
CPET probes and catalysts
Preorganized H-bonding for rate acceleration
Comparison of rate constants and oxidation potentials with reference phenols
Scalable functional material synthesis
Kilogram-scale monomer availability
Supply chain verification and polymerization scalability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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